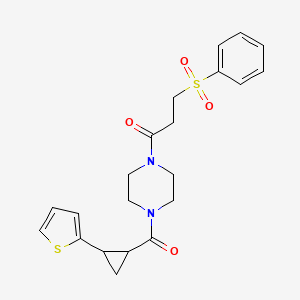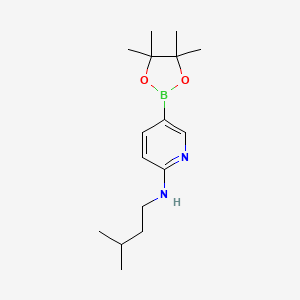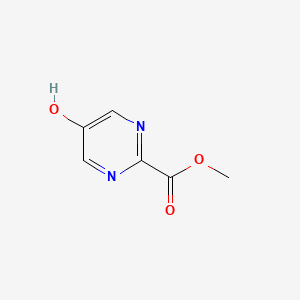![molecular formula C16H18N4O2S B2387038 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034252-77-0](/img/structure/B2387038.png)
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activity
The study by Merugu, Ramesh, and Sreenivasulu (2010) explores the microwave-assisted synthesis of novel pyrimidines and thiazolidinones, starting from compounds similar in structural motifs to the target molecule. This research underscores the potential of such compounds in antibacterial applications, demonstrating their efficacy against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Novel Dihydropyrimidinone Derivatives
Bhat, Al-Omar, Ghabbour, and Naglah (2018) reported the one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These compounds, characterized by their structural diversity, were synthesized in good yield, indicating their relevance in the synthesis of potential therapeutic agents (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Imaging Agents for Parkinson's Disease
Wang, Gao, Xu, and Zheng (2017) synthesized a compound as a potential PET imaging agent for investigating LRRK2 enzyme activity in Parkinson's disease. This work highlights the role of morpholino-pyrimidinyl compounds in the development of diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Synthesis of Morpholine Derivatives for Anti-inflammatory Activity
Helal, Salem, Gouda, Ahmed, and El-Sherif (2015) designed and synthesized a series of thiophene derivatives, including morpholine-functionalized compounds, evaluating their anti-inflammatory activity. Their findings contribute to the understanding of the structural requirements for anti-inflammatory potency, with specific morpholine derivatives showing significant activity (Helal, Salem, Gouda, Ahmed, & El-Sherif, 2015).
properties
IUPAC Name |
1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-15(8-13-2-1-7-23-13)20-10-12-9-17-16(18-14(12)11-20)19-3-5-22-6-4-19/h1-2,7,9H,3-6,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJBKELODVOJLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(thiophen-2-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2386955.png)

![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2386959.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2386963.png)
![N,N-dimethyl-N'-[1-methyl-3-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide](/img/structure/B2386965.png)
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B2386968.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2386970.png)
![{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine](/img/structure/B2386971.png)


![7,8-Dimethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2386974.png)
